7-Bromo-2-naphthoic acid

Catalog No.
S697446
CAS No.
5043-14-1
M.F
C11H7BrO2
M. Wt
251.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2-naphthoic acid

CAS Number

5043-14-1

Product Name

7-Bromo-2-naphthoic acid

IUPAC Name

7-bromonaphthalene-2-carboxylic acid

Molecular Formula

C11H7BrO2

Molecular Weight

251.08 g/mol

InChI

InChI=1S/C11H7BrO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6H,(H,13,14)

InChI Key

LFABKBCBWUOHGM-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)C(=O)O

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)C(=O)O

The exact mass of the compound 7-Bromo-2-naphthoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis of Binaphthyl-based Amino Acids and Amino Alcohols

Field: Organic Chemistry

Application: Bromo-naphthoic acids are used as reactants in the synthesis of binaphthyl-based amino acids and amino alcohols .

Method of Application: This involves domino coupling reactions and lactam ring opening of intermediates .

Synthesis of Benzimidazoles and Benzimidazolequinone Derivatives

Field: Medicinal Chemistry

Application: Bromo-naphthoic acids are used in the synthesis of benzimidazoles and benzimidazolequinone derivatives .

Method of Application: This involves cyclocondensation reactions .

Synthesis of Axially Chiral Biaryls

Field: Pharmaceutical Chemistry

Application: Bromo-naphthoic acids are used in the synthesis of axially chiral biaryls .

Method of Application: This involves Suzuki-Miyaura reactions .

Synthesis of Aryl Ring-Fused Benzimidazolequinones

Application: Bromo-naphthoic acids are used in the synthesis of aryl ring-fused benzimidazolequinones .

Method of Application: This involves radical cyclization .

Probes for Human Cytochrome P450 Enzymes

Field: Biochemistry

Application: Bromo-naphthoic acids are used as probes for human cytochrome P450 enzymes .

Mechanochemical Bromination of 2-Naphthol

Field: Chemistry

Application: Bromo-naphthoic acids are used in the mechanochemical bromination of 2-naphthol .

Method of Application: This involves the use of a mortar and pestle to grind together 2-naphthol, sodium bromide, and oxone into a fine powder. The powder is then placed in a plastic reagent bottle with grinding media and tumbled for several hours .

Results: The resulting product is 1-bromo-2-naphthol .

7-Bromo-2-naphthoic acid has the molecular formula C₁₁H₇BrO₂ and a molecular weight of approximately 251.08 g/mol. It is characterized by a naphthalene ring substituted with a bromine atom at the 7-position and a carboxylic acid group at the 2-position. This compound is typically encountered as a pale yellow crystalline solid and is soluble in organic solvents.

As 7-bromo-2-naphthoic acid is an intermediate, it doesn't have a direct mechanism of action in biological systems. Its purpose lies in serving as a building block for drugs that target specific mechanisms depending on their structure [].

Information on the specific hazards of 7-bromo-2-naphthoic acid is scarce. However, due to the presence of bromine, it is recommended to handle it with care, using appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood. Standard laboratory safety procedures for handling chemicals should be followed [].

Typical of carboxylic acids and aromatic compounds. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles through reactions such as the Sandmeyer reaction.
  • Decarboxylation: Under certain conditions, it can lose the carboxyl group to form bromonaphthalene derivatives.

Several methods exist for synthesizing 7-bromo-2-naphthoic acid:

  • Sandmeyer Reaction: This method involves diazotization followed by substitution with copper(I) bromide in an acidic medium. The typical reaction conditions include:
    • Temperature: 5 to 80 °C (preferably room temperature to 70 °C)
    • Reaction time: 1 to 20 hours
    • Yield: Approximately 76% to 78% under optimized conditions .
  • Oxidative Methods: Alternative synthetic routes may involve the oxidation of corresponding naphthyl derivatives using molecular oxygen or other oxidants in the presence of catalysts.

7-Bromo-2-naphthoic acid finds utility in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Used in studies exploring the structure-activity relationship of naphthalene derivatives.
  • Dyes and Pigments: Its derivatives may be used in dye formulations due to their chromophoric properties.

While specific interaction studies on 7-bromo-2-naphthoic acid are scarce, its interactions with biological systems suggest potential pathways for drug development. Its ability to act as a substrate or inhibitor in enzymatic reactions could be explored further to understand its pharmacological potential.

Several compounds share structural similarities with 7-bromo-2-naphthoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6-Bromo-2-naphthoic acidC₁₁H₇BrO₂Similar structure; different bromine position
7-Bromo-3-hydroxy-2-naphthoic acidC₁₁H₇BrO₃Hydroxy group addition; increased polarity
1-Bromo-2-naphthoic acidC₁₁H₇BrO₂Bromine at position 1; different reactivity

Uniqueness of 7-Bromo-2-Naphthoic Acid

The unique position of the bromine atom at the 7-position distinguishes it from other naphthoic acids, influencing its reactivity and biological activity. The presence of the carboxylic acid group allows for diverse functionalization opportunities, making it a versatile compound in synthetic chemistry.

XLogP3

4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-Bromonaphthalene-2-carboxylic acid

Dates

Last modified: 08-15-2023

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